Protonation Site Divergence: 2-Aminoindole (C-3 Protonation) vs. 3-Aminoindole (Exocyclic NH₂ Protonation)
When 1H-indol-2-amine (bearing H at the 3-position) is treated with trifluoroacetic acid in DMSO-d₆, protonation occurs exclusively at the C-3 carbon of the indole ring, generating a 2H-indole tautomer with a characteristic methylene signal at δ 4.17 in ¹H NMR. In contrast, 3-aminoindole under identical conditions is always protonated at the exocyclic amino group, yielding a fundamentally different cationic species [1]. This divergence governs subsequent reactivity: C-3 protonation in 2-aminoindoles activates the benzene ring for electrophilic attack, whereas amino-group protonation in 3-aminoindoles deactivates the ring toward electrophiles.
| Evidence Dimension | Protonation site under acidic conditions |
|---|---|
| Target Compound Data | 1H-Indol-2-amine (R₃ = H): protonation at C-3; ¹H NMR δ 4.17 (2H, CH₂ signal) in DMSO-d₆/TFA |
| Comparator Or Baseline | 3-Aminoindole: protonation exclusively at exocyclic NH₂ group under identical DMSO-d₆/TFA conditions |
| Quantified Difference | C-3 ring carbon protonation vs. exocyclic NH₂ protonation — fundamentally different cationic intermediate species |
| Conditions | DMSO-d₆ with 2 equivalents of trifluoroacetic acid or neat TFA; ¹H/¹³C NMR at 200/50.3 MHz; Bruker AC series 200 MHz spectrometer |
Why This Matters
A procurement decision between 2-aminoindole and 3-aminoindole determines which electrophilic or cyclocondensation pathways are accessible; the two isomers are not synthetically interchangeable under acidic conditions.
- [1] Diana, P.; Barraja, P.; Lauria, A.; Almerico, A. M.; Dattolo, G.; Cirrincione, G. Protonation of Aminoindoles. Tetrahedron, 2000, 56(29), 5177–5183. View Source
